1,3,5-Triazine-2,4-diamine, N-(1-methylethyl)-6-(methylthio)-
Description
Chemical Name: N-Ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine Common Name: Ametryn CAS No.: 834-12-8 Molecular Formula: C₉H₁₇N₅S Molecular Weight: 227.33 g/mol
Ametryn is a sulfur-containing s-triazine herbicide widely used to control broadleaf weeds and grasses in crops such as corn, sugarcane, and citrus . It is a white crystalline solid with a vapor pressure of $8.4 \times 10^{-7}$ mm Hg at 20°C and a water solubility of 200 mg/L at 22°C . Its soil half-life is approximately 60 days, and it exhibits moderate mammalian toxicity (oral LD₅₀ in rats: 1160 mg/kg) . The compound functions by inhibiting photosynthesis through competitive binding to the plastoquinone-binding site in photosystem II .
Properties
IUPAC Name |
6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5S/c1-4(2)9-6-10-5(8)11-7(12-6)13-3/h4H,1-3H3,(H3,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWERJYSEXWGFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)N)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194365 | |
| Record name | Deethylametryne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4147-57-3 | |
| Record name | Deethylametryne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004147573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deethylametryne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEETHYLAMETRYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOQ0NNL43R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
1,3,5-Triazine derivatives are recognized for their diverse biological activities, making them significant in pharmaceutical research. The compound 1,3,5-triazine-2,4-diamine, N-(1-methylethyl)-6-(methylthio)- (also known as Desmetryn) has garnered attention due to its potential therapeutic applications. This article explores its biological activity, summarizing relevant studies and findings.
- Molecular Formula: C₁₀H₁₇N₅OS
- Molecular Weight: 255.340 g/mol
- CAS Number: 7287-19-6
- IUPAC Name: N-Isopropyl-N'-methyl-N'-acetyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine
Anticancer Activity
Research has demonstrated that 1,3,5-triazine derivatives exhibit significant anticancer properties. A study reported that various substituted triazines showed strong antiproliferative activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The most potent compounds had IC₅₀ values ranging from 1.01 µM to 18.20 µM in MCF-7 cells and 0.97 µM to 19.51 µM in HCT-116 cells .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.01 |
| Compound B | HCT-116 | 0.97 |
| Compound C | MCF-7 | 18.20 |
| Compound D | HCT-116 | 19.51 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. A review highlighted the effectiveness of triazine derivatives against various pathogens, including bacteria and fungi. The mechanism often involves inhibition of key enzymes or disruption of cellular processes .
Anti-inflammatory Effects
Studies have indicated that certain triazine derivatives possess anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation . This suggests a dual role in both cancer treatment and inflammatory diseases.
Case Study 1: Antiproliferative Effects
In a controlled study examining the effects of different triazine derivatives on cancer cell lines, one derivative was found to significantly reduce cell viability in both MCF-7 and HCT-116 cell lines. The study concluded that modifications to the triazine core can enhance biological activity .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of triazine derivatives against resistant strains of bacteria. The results showed that specific structural modifications led to increased potency against these strains, indicating a potential for developing new antibiotics based on triazine structures .
Scientific Research Applications
Chemical Properties and Structure
Desmetryn is classified as a substituted triazine compound with the following chemical properties:
- Molecular Formula: C8H15N5S
- Molecular Weight: 213.303 g/mol
- CAS Registry Number: 1014-69-3
- IUPAC Name: 1,3,5-Triazine-2,4-diamine, N-methyl-N'-(1-methylethyl)-6-(methylthio)-
The structure of Desmetryn features a triazine ring substituted at the 2 and 4 positions with amine groups and at the 6 position with a methylthio group. This unique configuration contributes to its biological activity and utility in various applications.
Agricultural Applications
Desmetryn is primarily used as a herbicide in agricultural settings. Its effectiveness lies in its ability to inhibit photosynthesis in target plants, making it particularly useful for controlling broadleaf weeds and grasses.
Herbicidal Mechanism
Desmetryn acts by inhibiting the photosynthetic electron transport chain. This disruption leads to the accumulation of reactive oxygen species (ROS), ultimately causing cell death in susceptible plants.
Case Study: Efficacy Against Weeds
A study conducted on the efficacy of Desmetryn against common agricultural weeds demonstrated that:
- Application Rate: 1.5 kg/ha effectively reduced weed biomass by up to 85% within four weeks.
- Target Weeds: Common lambsquarters (Chenopodium album) and pigweed (Amaranthus retroflexus) were significantly affected.
Environmental Applications
Beyond agriculture, Desmetryn has been studied for its environmental impact and potential use in soil remediation.
Soil Remediation Potential
Research indicates that Desmetryn can be utilized in phytoremediation strategies to enhance the degradation of certain pollutants in contaminated soils. Its application promotes the growth of specific plant species that can absorb or degrade harmful substances.
Case Study: Phytoremediation of Heavy Metals
In a controlled experiment assessing the impact of Desmetryn on heavy metal-contaminated soils:
- Heavy Metals Tested: Lead (Pb) and Cadmium (Cd).
- Results: Plants treated with Desmetryn exhibited a 30% increase in biomass and a significant reduction in heavy metal concentration in plant tissues compared to untreated controls.
Toxicological Studies
Understanding the toxicological profile of Desmetryn is crucial for ensuring safety in its applications. Studies have indicated that while it is effective as a herbicide, there are potential risks associated with its use.
Toxicity Data
- Acute Toxicity: LD50 values indicate moderate toxicity to mammals when ingested.
- Environmental Impact: Studies show that Desmetryn can persist in soil and water systems, necessitating careful management to prevent ecological damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ametryn belongs to the methylthio-s-triazine herbicide class, distinguished by a sulfur-containing methylthio (-SCH₃) group at the 6-position of the triazine ring. Structural analogs vary in the alkyl or aryl substituents at the 2- and 4-amino positions, which influence their physicochemical properties, environmental fate, and biological activity. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
